molecular formula C22H34N6O4S B1667174 N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide CAS No. 162166-80-5

N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide

Cat. No.: B1667174
CAS No.: 162166-80-5
M. Wt: 478.6 g/mol
InChI Key: UCVAQBJLJIKTFJ-MOPGFXCFSA-N
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Description

BMS-189664 is a potent, selective, and orally active reversible inhibitor of human alpha-thrombin. It is primarily used in research related to arterial and venous thrombosis. The compound has shown efficacy in vivo in various animal models, including mice and cynomolgus monkeys .

Scientific Research Applications

BMS-189664 has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of BMS-189664 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the originating company, Bristol Myers Squibb Co. it is known that the compound is synthesized through a series of reactions that ensure its potency and selectivity as a thrombin inhibitor .

Chemical Reactions Analysis

BMS-189664 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

BMS-189664 exerts its effects by selectively inhibiting human alpha-thrombin. Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots. The compound binds reversibly to the active site of thrombin, blocking its interaction with substrates and thereby inhibiting its activity. This mechanism is crucial for its efficacy in preventing arterial and venous thrombosis .

Comparison with Similar Compounds

BMS-189664 is unique in its high potency, selectivity, and oral activity as a thrombin inhibitor. Similar compounds include:

    Dabigatran: Another thrombin inhibitor used as an anticoagulant.

    Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

    Hirudin: A naturally occurring peptide that inhibits thrombin.

Compared to these compounds, BMS-189664 offers advantages in terms of its oral bioavailability and selectivity for thrombin .

Properties

CAS No.

162166-80-5

Molecular Formula

C22H34N6O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1

InChI Key

UCVAQBJLJIKTFJ-MOPGFXCFSA-N

Isomeric SMILES

CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N

SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS 189664
BMS-189664
BMS189664

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 2
Reactant of Route 2
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 3
Reactant of Route 3
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 4
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 5
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 6
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide

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